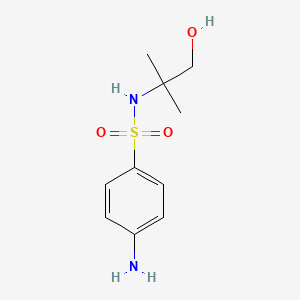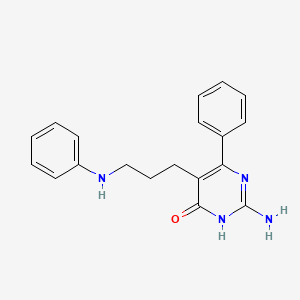![molecular formula C7H5N3S B13998428 4-Mercaptopyrido[2,3-d]pyrimidine CAS No. 78159-02-1](/img/structure/B13998428.png)
4-Mercaptopyrido[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Mercaptopyrido[2,3-d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and a mercapto group (-SH) attached to the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercaptopyrido[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis can begin with the reaction of ethyl cyanoacetate with thiourea, followed by cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as the use of active nickel as a catalyst and solvent-free conditions have been explored to achieve these goals .
化学反応の分析
Types of Reactions: 4-Mercaptopyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while nucleophilic substitution can introduce various functional groups .
科学的研究の応用
4-Mercaptopyrido[2,3-d]pyrimidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has explored its use in developing anticancer and antiviral drugs.
Industry: It is used in the development of materials with specific electronic and optical properties
作用機序
The mechanism of action of 4-Mercaptopyrido[2,3-d]pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, the compound can inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
類似化合物との比較
Pyrido[2,3-d]pyrimidine: Shares the core structure but lacks the mercapto group.
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with different biological activities.
Quinazoline: A fused pyrimidine with significant medicinal applications.
Uniqueness: 4-Mercaptopyrido[2,3-d]pyrimidine is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential for forming disulfide bonds. This feature enhances its utility in various chemical and biological applications .
特性
CAS番号 |
78159-02-1 |
|---|---|
分子式 |
C7H5N3S |
分子量 |
163.20 g/mol |
IUPAC名 |
1H-pyrido[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C7H5N3S/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11) |
InChIキー |
LQDZBRVMVSRDTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC=NC2=S)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate](/img/structure/B13998347.png)

![3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B13998361.png)
![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)
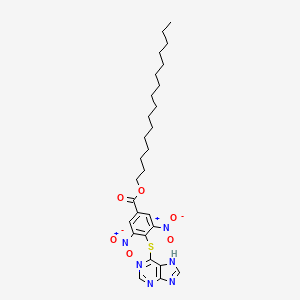
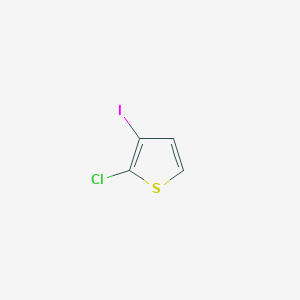

![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
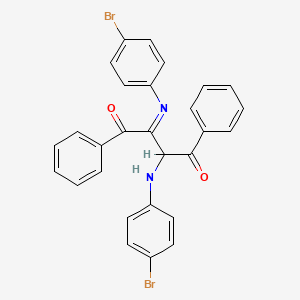

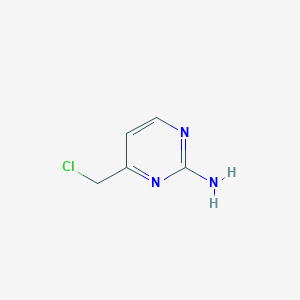
![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)
